Cas no 2680789-49-3 (tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate)

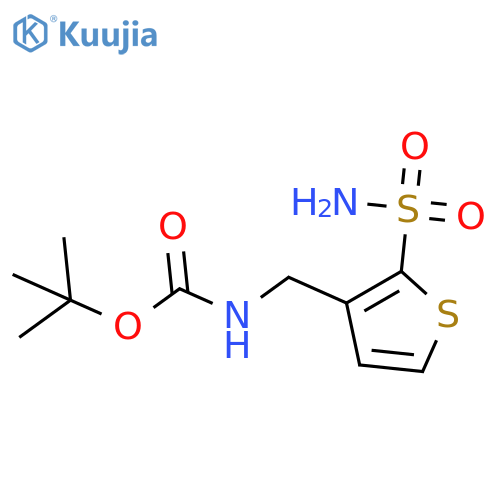

2680789-49-3 structure

商品名:tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate

tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-[(2-sulfamoylthiophen-3-yl)methyl]carbamate

- EN300-28288711

- 2680789-49-3

- tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate

-

- インチ: 1S/C10H16N2O4S2/c1-10(2,3)16-9(13)12-6-7-4-5-17-8(7)18(11,14)15/h4-5H,6H2,1-3H3,(H,12,13)(H2,11,14,15)

- InChIKey: DNFWCPRYPGKDLT-UHFFFAOYSA-N

- ほほえんだ: S(C1=C(C=CS1)CNC(=O)OC(C)(C)C)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 292.05514934g/mol

- どういたいしつりょう: 292.05514934g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 397

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 135Ų

- 疎水性パラメータ計算基準値(XlogP): 1

tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28288711-5.0g |

tert-butyl N-[(2-sulfamoylthiophen-3-yl)methyl]carbamate |

2680789-49-3 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28288711-1.0g |

tert-butyl N-[(2-sulfamoylthiophen-3-yl)methyl]carbamate |

2680789-49-3 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28288711-10.0g |

tert-butyl N-[(2-sulfamoylthiophen-3-yl)methyl]carbamate |

2680789-49-3 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28288711-1g |

tert-butyl N-[(2-sulfamoylthiophen-3-yl)methyl]carbamate |

2680789-49-3 | 1g |

$1214.0 | 2023-09-08 | ||

| Enamine | EN300-28288711-0.25g |

tert-butyl N-[(2-sulfamoylthiophen-3-yl)methyl]carbamate |

2680789-49-3 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28288711-0.05g |

tert-butyl N-[(2-sulfamoylthiophen-3-yl)methyl]carbamate |

2680789-49-3 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28288711-10g |

tert-butyl N-[(2-sulfamoylthiophen-3-yl)methyl]carbamate |

2680789-49-3 | 10g |

$5221.0 | 2023-09-08 | ||

| Enamine | EN300-28288711-0.5g |

tert-butyl N-[(2-sulfamoylthiophen-3-yl)methyl]carbamate |

2680789-49-3 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28288711-2.5g |

tert-butyl N-[(2-sulfamoylthiophen-3-yl)methyl]carbamate |

2680789-49-3 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28288711-0.1g |

tert-butyl N-[(2-sulfamoylthiophen-3-yl)methyl]carbamate |

2680789-49-3 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 |

tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate 関連文献

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

2680789-49-3 (tert-butyl N-(2-sulfamoylthiophen-3-yl)methylcarbamate) 関連製品

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量